2-(4-Formyl-3-methoxyphenoxy)acetic acid
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Overview
Description
2-(4-Formyl-3-methoxyphenoxy)acetic acid is a chemical compound with the molecular formula C10H10O5 . It has a molecular weight of 210.19 . The IUPAC name for this compound is (4-formyl-3-methoxyphenoxy)acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-Formyl-3-methoxyphenoxy)acetic acid is 1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The reactivity of 2-(4-Formyl-3-methoxyphenoxy)acetic acid is influenced by the presence of the formyl and methoxy groups. These functional groups can participate in various chemical reactions, such as the formation of metal complexes.Physical And Chemical Properties Analysis
2-(4-Formyl-3-methoxyphenoxy)acetic acid is a solid at room temperature . It has a boiling point of 207-209°C .Scientific Research Applications
Environmental Degradation and Toxicity Studies
Research has shown the importance of studying the degradation pathways and by-products of various compounds, including similar structured compounds to 2-(4-Formyl-3-methoxyphenoxy)acetic acid, in environmental settings. For instance, the degradation of acetaminophen by advanced oxidation processes (AOPs) has been thoroughly investigated to understand the kinetics, mechanisms, and biotoxicity of the resulting by-products. This research is crucial for enhancing the degradation efficiency of such compounds by AOP systems, thereby mitigating their environmental impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mechanistic Insights into Lignin Acidolysis
Another study explores the acidolysis of lignin model compounds, providing insights into the chemical reactions and mechanisms involved in the degradation process of complex organic molecules. This research is particularly relevant for understanding how different structural elements affect the breakdown of such compounds under various conditions, which can be applied to a broad range of chemical substances including 2-(4-Formyl-3-methoxyphenoxy)acetic acid (Yokoyama, 2015).
Biological and Pharmacological Effects of Phenolic Compounds
The biological and pharmacological effects of phenolic compounds, such as chlorogenic acid and syringic acid, have been extensively studied. These compounds exhibit a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and anticancer activities. Understanding the properties and mechanisms of action of these phenolic acids can provide valuable insights into the potential health benefits and applications of related compounds, including 2-(4-Formyl-3-methoxyphenoxy)acetic acid (Naveed et al., 2018); (Srinivasulu et al., 2018).
Organic Acids in Industrial Applications
The use of organic acids, including acetic acid and formic acid, for industrial purposes such as stimulation in oil and gas operations, highlights the relevance of studying organic compounds like 2-(4-Formyl-3-methoxyphenoxy)acetic acid in various applications. These studies provide insights into the advantages and limitations of using organic acids in real-world scenarios, contributing to the development of more efficient and sustainable industrial processes (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Safety And Hazards
This compound is associated with several hazard statements: H302+H312+H332;H319;H335 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(4-formyl-3-methoxyphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVNCMYBCMQQSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394498 |
Source
|
Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formyl-3-methoxyphenoxy)acetic acid | |
CAS RN |
84969-24-4 |
Source
|
Record name | (4-Formyl-3-methoxyphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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